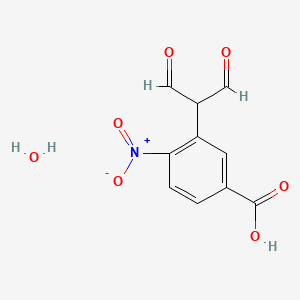
4-Bromo-3-methylbenzenesulfonyl chloride
Vue d'ensemble
Description
4-Bromo-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is also known by its synonym, 6-Bromotoluene-3-sulfonyl chloride . This compound is primarily used in laboratory settings for research and development purposes .
Mécanisme D'action
As for the pharmacokinetics and biological activity, these would depend on the specific biological system and the context in which the compound is used. Without specific experimental data, it’s difficult to predict these properties.
Lastly, the stability and reactivity of 4-Bromo-3-methylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it’s known to react with water, releasing toxic gas . Therefore, it should be handled with care, stored in a dry place, and used only in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
4-Bromo-3-methylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction is crucial for the inhibition of certain enzymes, as the sulfonamide group can mimic the natural substrate of the enzyme, thereby blocking its active site. For example, this compound has been shown to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to changes in cell signaling pathways that rely on these enzymes for signal transduction. Additionally, the modification of proteins by this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group in the compound reacts with nucleophilic groups, such as amino and hydroxyl groups, in proteins and enzymes. This reaction results in the formation of stable sulfonamide or sulfonate ester bonds. The covalent modification of enzymes by this compound can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. For example, the inhibition of serine proteases by this compound involves the formation of a covalent bond with the serine residue in the enzyme’s active site, thereby blocking substrate access and preventing catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be moisture-sensitive and should be stored under inert gas to prevent hydrolysis. Over time, the hydrolysis of this compound can lead to the formation of 4-Bromo-3-methylbenzenesulfonic acid, which may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including sustained enzyme inhibition and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects observed in animal studies indicate that there is a dosage range within which the compound is effective without being toxic. Beyond this range, adverse effects such as tissue necrosis and organ dysfunction may occur .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain or lose the biological activity of the parent compound. The metabolic flux of this compound can influence the levels of various metabolites in the cell, thereby affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters. Once inside the cell, this compound can interact with binding proteins that affect its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the covalent modification of proteins by this compound can result in the localization of these proteins to specific subcellular regions, such as the nucleus or mitochondria. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the reactivity and stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-3-methylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products Formed
Applications De Recherche Scientifique
4-Bromo-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-methylbenzenesulfonyl fluoride
- 4-Bromo-3-methylbenzenesulfonyl bromide
- 4-Bromo-3-methylbenzenesulfonyl iodide
Uniqueness
4-Bromo-3-methylbenzenesulfonyl chloride is unique due to its specific reactivity profile and the presence of both bromine and sulfonyl chloride functional groups. This combination allows for selective reactions and modifications that are not possible with other similar compounds .
Propriétés
IUPAC Name |
4-bromo-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNDXUKMWFVEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372100 | |
| Record name | 4-Bromo-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72256-93-0 | |
| Record name | 4-Bromo-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















